2-甲氧基-5-((3-(噻吩-2-基)吡咯烷-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

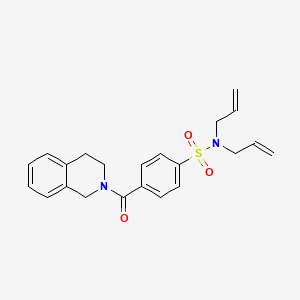

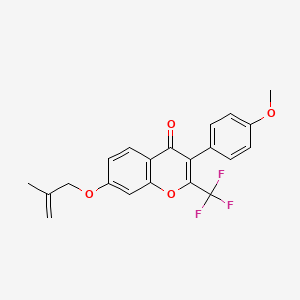

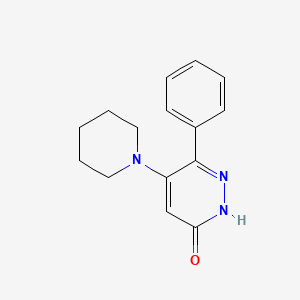

The compound "2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide" is a synthetic molecule that may have potential applications in medicinal chemistry. The structure of this compound suggests that it is a benzamide derivative with a methoxy group at the 2-position and a sulfonyl-linked pyrrolidine moiety with a thiophene substitution. This type of molecular framework is often explored for its pharmacological properties, particularly in the search for new anticancer and anti-inflammatory agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides have been synthesized as potential anticancer agents . The synthesis involved the preparation of an aminating agent, followed by a reaction with substituted benzoyl chloride/benzenesulfonyl chloride and subsequent reduction to yield the target compounds. Although the exact synthesis of "2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray analysis and AM1 molecular orbital methods . The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. This suggests that the molecular structure of "2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide" could also exhibit a planar aromatic system with a distinct three-dimensional conformation due to the sulfonyl linkage and pyrrolidine ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substitution patterns. For example, the solubility, melting point, and stability of these compounds can be affected by the presence of electron-donating or withdrawing groups. The methoxy and sulfonyl groups in the compound of interest are likely to influence its solubility in organic solvents and water, as well as its overall stability. The crystal structure of a related compound suggests that intermolecular hydrogen bonding could play a role in the solid-state properties of such molecules .

科学研究应用

潜在的抗炎应用

研究表明,与 2-甲氧基-5-((3-(噻吩-2-基)吡咯烷-1-基)磺酰基)苯甲酰胺结构类似的分子,如 3-氯-5-甲氧基-1-苯并[b]噻吩-2-磺酰胺,已被合成,目的是将新型化合物作为潜在的抗炎剂。这表明该化合物可能具有抗炎应用 (Moloney, 2000)。

抗精神病活性

苯甲酰胺,其中包括与 2-甲氧基-5-((3-(噻吩-2-基)吡咯烷-1-基)磺酰基)苯甲酰胺相似的化合物,已被研究其抗精神病活性。这项研究突出了此类化合物在治疗神经系统疾病中的潜力 (Iwanami 等,1981)。

抗癌特性

有证据表明,与 2-甲氧基-5-((3-(噻吩-2-基)吡咯烷-1-基)磺酰基)苯甲酰胺结构类似的分子可能具有抗癌剂的应用。例如,具有类似结构的苯甲酰胺已被提议作为 PI3K 抑制剂和抗癌剂的新型结构 (邵等,2014)。

作为放射性配体的潜力

对苯甲酰胺的研究,包括与 2-甲氧基-5-((3-(噻吩-2-基)吡咯烷-1-基)磺酰基)苯甲酰胺类似的化合物,已经导致了针对脑多巴胺受体的放射性配体的合成。这表明在医学成像和诊断中可能的应用 (Chang 等,1992)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-5-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-5-4-12(9-13(14)16(17)19)24(20,21)18-7-6-11(10-18)15-3-2-8-23-15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKSKVDHNWMHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)